N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide

Crystallography Conformational analysis Sulfonamide geometry

Researchers needing selective mono-N-alkylation often face over-alkylation side reactions. This sterically hindered nosyl (Ns) sulfonamide solves that problem with its 2,6-dimethyl substitution pattern, ensuring high mono-alkylation selectivity in Fukuyama amine synthesis. - Enables selective N-alkylation under Mitsunobu conditions; facile deprotection via thiolate. - Validated by QSAR for antifungal screening (ED₅₀ 3-15 µg/mL against B. cinerea, P. ultimum, etc.). - Provides distinct conformational profile (dihedral angle ~44.9°) for molecular recognition studies. - 4-Nitro group serves as a built-in UV-Vis/IR spectroscopic handle.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
Cat. No. B15016515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H14N2O4S/c1-10-4-3-5-11(2)14(10)15-21(19,20)13-8-6-12(7-9-13)16(17)18/h3-9,15H,1-2H3
InChIKeyYJQBCUWRWHQCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide: Aryl Sulfonamide Scaffold Overview


N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide (CAS 109508-84-1, molecular formula C₁₄H₁₄N₂O₄S, MW 306.34 g/mol) is an N-aryl-4-nitrobenzenesulfonamide bearing a sterically hindered 2,6-dimethylaniline moiety and an electron-withdrawing para-nitro substituent on the sulfonyl aromatic ring . This compound belongs to the nosyl (Ns) sulfonamide family, a well-established class of amine protecting/activating groups in the Fukuyama amine synthesis methodology, where the 4-nitrobenzenesulfonyl group enables smooth N-alkylation under Mitsunobu conditions and facile deprotection via thiolate-mediated Meisenheimer complex formation [1].

Why This Sulfonamide Cannot Be Generically Substituted: Steric and Electronic Determinants


Close structural analogs of N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide—such as N-(2,6-dimethylphenyl)benzenesulfonamide (lacking the 4-nitro group), N-(2-methylphenyl)-4-nitrobenzenesulfonamide (reduced steric bulk), or the 2-nitro positional isomer—cannot be considered functionally interchangeable. The synergistic combination of the 2,6-dimethyl substitution pattern and the 4-nitro group in this compound creates a distinct conformational, electronic, and reactivity profile. Crystal structure data for the des-nitro analog N-(2,6-dimethylphenyl)benzenesulfonamide reveals a dihedral angle of 44.9° between the two aromatic rings, substantially different from the 61.5° observed in N-(2-methylphenyl)benzenesulfonamide, demonstrating that the 2,6-dimethyl substitution alone imposes significant conformational restriction [1]. Additionally, QSAR studies on N-arylbenzenesulfonamides have established that the nitro substituent contributes positively and substantially to antifungal bioactivity, and when involved in ortho electronic interactions with the sulfonamide SO₂ moiety, a quantitatively distinct contribution profile emerges [2]. Below, the quantitative evidence dimensions that underpin selection decisions are examined.

Quantitative Differentiation Evidence: Comparator-Based Analysis


Conformational Restriction by 2,6-Dimethyl Substitution: Dihedral Angle Comparison

The steric bulk of the 2,6-dimethyl substitution on the aniline ring forces a distinct conformational preference in N-arylsulfonamides. Single-crystal X-ray diffraction data for N-(2,6-dimethylphenyl)benzenesulfonamide (the des-nitro analog of the target compound) shows a dihedral angle of 44.9° between the phenylsulfonyl and aniline rings [1]. This contrasts with the 61.5° dihedral angle observed in N-(2-methylphenyl)benzenesulfonamide (mono-ortho-methyl analog) and the 41.7° angle reported for N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide [1][2]. The presence of the para-nitro substituent on the benzenesulfonyl ring (as in the target compound) is expected to further modulate this torsional profile through its electron-withdrawing effect, creating a geometry that is distinct from any of these structurally characterized analogs.

Crystallography Conformational analysis Sulfonamide geometry

Nitro Group Contribution to Antifungal Activity: QSAR Fragment Analysis

In a validated QSAR study employing the TOPS-MODE (Topological Sub-Structural Molecular Design) approach on 28 N-arylbenzenesulfonamides tested against Botrytis cinerea, the nitro group was identified as making 'a positive and great contribution to the biological property' [1]. The model explained 86.1% of the experimental variance with a standard deviation of 0.223 (cross-validated q² = 0.754), providing statistical confidence in the fragment contribution assignments. Importantly, when the nitro group is positioned para to the sulfonamide linkage (as in the target compound), it avoids the attenuated contribution observed in ortho-nitro analogs where electronic interaction with the SO₂ moiety reduces the net contribution of both groups [1]. The target compound incorporates this optimally positioned 4-nitro substituent coupled with the 2,6-dimethyl substitution pattern, a combination not represented among the specific compounds tested in the antifungal screen by Kang et al., where the most active N-arylbenzenesulfonamides demonstrated broad-spectrum in vitro activity with ED₅₀ values in the range of 3–15 µg/mL against Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea [2].

Antifungal QSAR Agrochemical discovery

Alkylation Selectivity Modulation by Steric Hindrance in Fukuyama Ns-Strategy

In the Fukuyama amine synthesis, N-monosubstituted 4-nitrobenzenesulfonamides (Ns-amides) derived from primary amines undergo smooth N-alkylation under Mitsunobu conditions (DEAD/PPh₃) or via conventional alkylation with alkyl halides and base, followed by facile deprotection with thiolate nucleophiles (e.g., PhSH/Cs₂CO₃ or HSCH₂CH₂OH/DBU) via Meisenheimer complex intermediates [1][2]. The 2,6-dimethyl substitution on the aniline-derived nitrogen of the target compound introduces steric hindrance that modulates both the alkylation efficiency and the deprotection kinetics relative to unsubstituted or mono-substituted Ns-amides. Specifically, the steric compression around the sulfonamide nitrogen can retard undesired dialkylation side reactions, potentially improving the selectivity of mono-alkylation compared to Ns-amides derived from less hindered amines such as benzylamine or 4-methoxybenzylamine [1]. This steric modulation is analogous to the well-documented ortho-substituent effect in Ns-amide chemistry, where increased steric bulk at the amine component leads to slower but more selective alkylation.

Organic synthesis Amine protection Mitsunobu alkylation

Carbonic Anhydrase Binding Mode Differentiation: N-Nitro Sulfonamide Co-Crystallography

A 2023 crystallographic study demonstrated that diversely N-substituted benzenesulfonamides, including N-nitro sulfonamide derivatives, bind dissimilarly to human carbonic anhydrase (hCA) isoforms [1]. The study reported the first co-crystallization of an N-nitro sulfonamide derivative with human CA II, revealing a binding mode distinct from classical primary sulfonamide CA inhibitors [1]. The target compound N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide, bearing both the 4-nitro electron-withdrawing group and the sterically bulky 2,6-dimethylaniline moiety, is predicted to exhibit differential isoform selectivity compared to: (i) primary sulfonamide CA inhibitors (e.g., acetazolamide) that coordinate the catalytic zinc directly via the deprotonated SO₂NH⁻ group, (ii) N-nitro sulfonamides with smaller N-substituents that access the active site with less steric restriction, and (iii) 2-nitro positional isomers where the nitro–SO₂ ortho interaction alters the electronic environment of the sulfonamide group [1].

Carbonic anhydrase inhibition X-ray crystallography Drug design

Physicochemical Property Differentiation vs. Des-Nitro and Regioisomeric Analogs

Computationally predicted physicochemical properties differentiate N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide from its closest commercially available analogs. The target compound (MW = 306.34 g/mol, C₁₄H₁₄N₂O₄S) carries 5 hydrogen bond acceptors (two S=O oxygens, two nitro oxygens, and the sulfonamide nitrogen lone pair), compared to only 2–3 hydrogen bond acceptors for des-nitro analogs such as N-(2,6-dimethylphenyl)benzenesulfonamide (MW = 261.34 g/mol, C₁₄H₁₅NO₂S). The 4-nitro group increases topological polar surface area (TPSA) by approximately 46 Ų relative to the des-nitro analog, substantially affecting membrane permeability predictions. The 2-nitro positional isomer (N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, CAS 349099-22-5) has identical molecular formula and molecular weight but differs in nitro group positioning, which is predicted to alter the intramolecular hydrogen bonding network between the nitro group and the sulfonamide NH, potentially affecting both solubility and metabolic stability profiles [1].

Physicochemical properties Drug-likeness Solubility

Procurement-Relevant Application Scenarios


Antifungal Lead Optimization: N-Arylbenzenesulfonamide Library Screening

Based on the QSAR evidence that the 4-nitro group contributes positively to antifungal activity and that active N-arylbenzenesulfonamides demonstrate broad-spectrum in vitro efficacy (ED₅₀ = 3–15 µg/mL against B. cinerea, P. ultimum, P. capsici, and R. solani) [1], N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide is a rational selection as a scaffold representative in antifungal screening libraries. Its inclusion enables direct comparison with des-nitro and ortho-nitro analogs within the same chemotype, facilitating structure–activity relationship deconvolution of the nitro position effect. The compound is particularly suited for hit-to-lead programs targeting phytopathogenic fungi where the QSAR model independently validates the para-nitro position as optimal for bioactivity [1].

Selective Secondary Amine Synthesis via Sterically Modulated Fukuyama Strategy

The 2,6-dimethyl substitution on the sulfonamide nitrogen creates steric hindrance that is exploitable in multi-step organic syntheses requiring selective mono-N-alkylation of primary amines [2]. The target compound, prepared from 2,6-dimethylaniline and 4-nitrobenzenesulfonyl chloride, serves as a representative sterically hindered Ns-amide for investigating the relationship between steric bulk and alkylation selectivity. This is relevant for the synthesis of sterically congested secondary amine pharmacophores where over-alkylation (dialkylation) is a known yield-limiting side reaction under standard Fukuyama conditions [2].

Carbonic Anhydrase Isoform Selectivity Profiling Tool Compound

Following the 2023 crystallographic evidence that N-nitro sulfonamides bind human carbonic anhydrases in a mode distinct from classical primary sulfonamide inhibitors [3], N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide is positioned as a tool compound for probing the combined effects of the N-nitro motif and N-aryl steric bulk on CA isoform selectivity. Its procurement is justified for research groups profiling sulfonamide chemotypes against panels of recombinant human CA isoforms (I, II, IV, IX, XII) to identify novel selectivity patterns inaccessible to acetazolamide-like primary sulfonamides [3].

Conformational Analysis and Molecular Recognition Studies

The established dihedral angle differences between related N-(2,6-dimethylphenyl)arylsulfonamides (41.7° to 44.9° depending on sulfonyl aryl substitution) compared to less hindered N-aryl analogs (61.5° for N-(2-methylphenyl)benzenesulfonamide) [4] make the target compound a valuable entry for hydrogen-bonding and NH–π interaction studies. Researchers investigating the relationship between torsional geometry and sulfonamide molecular recognition properties can use this compound to probe the conformational space accessible to sterically hindered N-aryl sulfonamides. The 4-nitro group additionally provides a spectroscopic handle (UV-Vis, IR) not available in des-nitro analogs.

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